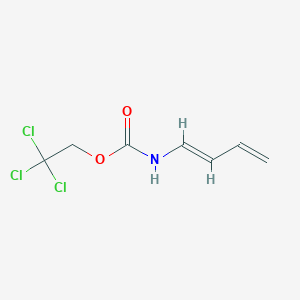

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

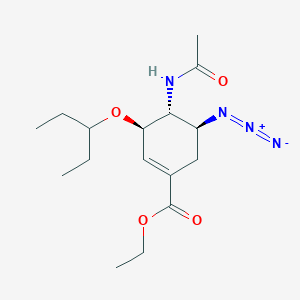

“2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that 2,2,2-Trichloroethyl chloroformate, a related compound, is used as a protecting reagent for aliphatic and aromatic hydroxyl and amino groups2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate”. However, 2,2,2-Trichloroethanol, a related compound, is used in regio-, chemo-, and stereoselective synthesis3.Molecular Structure Analysis

The molecular structure of “2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate” is not readily available. However, the related compound 2,2,2-Trichloroethyl chloroformate has a molecular weight of 211.847 g/mol2.Chemical Reactions Analysis

Specific chemical reactions involving “2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate” are not readily available. However, 2,2,2-Trichloroethyl chloroformate is used as a reagent in various chemical reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate” are not readily available. However, 2,2,2-Trichloroethyl chloroformate is a liquid with a boiling point of 171-172°C and a density of 1.539 g/mL at 25°C6.Scientific Research Applications

Mechanisms of Toxicity and Cancer

Trichloroethylene is recognized for its toxic effects on liver, kidney, and possibly the immune system in experimental animals, with evidence supporting its role in carcinogenesis. TCE’s metabolism involves the formation of various metabolites such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA), which have been implicated in its toxicological profile. The activation of peroxisome proliferator-activated receptor alpha (PPARα) has been suggested as a mechanism contributing to TCE-induced hepatocarcinogenesis. Additionally, oxidative stress and bioactivation to genotoxic metabolites might play roles in its toxicity and carcinogenicity.

- Evidence of excess cancer incidence among occupational cohorts exposed to TCE is found for kidney cancer, liver cancer, and non-Hodgkin's lymphoma, highlighting the importance of further studies to specify agents conferring this risk (Wartenberg, Reyner, & Scott, 2000).

- Evaluation of the role of PPARα in mouse liver tumor induction by TCE and its metabolites supports the hypothesis that PPARα plays a dominant role in TCE- and TCA-induced hepatocarcinogenesis (Corton, 2008).

Environmental Impact and Degradation

Research has also focused on the environmental impact of TCE, including its persistence and degradation. Biodegradation pathways, involving both aerobic and anaerobic processes, are of significant interest for remediation efforts.

- Biodegradation of TCE using different microorganisms has been investigated, highlighting processes such as reductive dechlorination and aerobic co-metabolism as mechanisms for TCE degradation in the environment (Shukla, Upadhyay, & Dubey, 2014).

Neurotoxicity and Potential Mechanisms

TCE and its metabolites have been studied for their potential neurotoxic effects. The interaction with various neuronal receptors and the potential for causing neurological disorders through mechanisms such as dopaminergic system impairment have been explored.

- The neurotoxic effects of 1,1,1-Trichloroethane, a compound related to TCE, indicate that exposure may negatively impact motor activity and cognitive functions, underscoring the need for caution in exposure to chlorinated solvents (Fernicola, Govoni, Coniglio, Daniele, & Trabucchi, 1991).

Safety And Hazards

The safety and hazards of “2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate” are not readily available. However, 2,2,2-Trichloroethyl chloroformate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled6.

Future Directions

Specific future directions for “2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate” are not readily available. However, research into related compounds such as 2,2,2-Trichloroethanol and 2,2,2-Trichloroethyl chloroformate continues to be of interest4.

Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.

properties

IUPAC Name |

2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERUESRQTJURBD-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CNC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502080 |

Source

|

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

CAS RN |

77627-82-8 |

Source

|

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)

![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)